(9beta,11beta)-Epoxy Fluorometholone Acetate

Pharmaceutical Analysis Reference Standards Quality Control

This compound is the authenticated USP Impurity D (Fluorometholone Impurity 14)—not a generic epoxide analog. Substitution with uncharacterized impurities such as CAS 95955-20-7 invalidates ANDA submission data, compromises ICH Q2(R1) method validation, and fails ICH Q3A/B impurity control thresholds. Supplied at ≥98% purity with full pharmacopeial traceability, it is the definitive reference standard for HPLC/UPLC system suitability, relative response factor determination, and batch release/stability testing of Fluorometholone Acetate API and ophthalmic suspensions. Procure only this specific CAS to maintain regulatory audit readiness and CMC data integrity.

Molecular Formula C24H30O5
Molecular Weight 398.499
CAS No. 83873-17-0
Cat. No. B586375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9beta,11beta)-Epoxy Fluorometholone Acetate
CAS83873-17-0
Synonyms(6α,9β,11β)-17-(Acetyloxy)-9,11-epoxy-6-methylpregna-1,4-diene-3,20-dione; 
Molecular FormulaC24H30O5
Molecular Weight398.499
Structural Identifiers
SMILESCC1CC2C3CCC(C3(CC4C2(O4)C5(C1=CC(=O)C=C5)C)C)(C(=O)C)OC(=O)C
InChIInChI=1S/C24H30O5/c1-13-10-19-17-7-9-23(14(2)25,28-15(3)26)22(17,5)12-20-24(19,29-20)21(4)8-6-16(27)11-18(13)21/h6,8,11,13,17,19-20H,7,9-10,12H2,1-5H3/t13-,17-,19-,20-,21-,22-,23-,24+/m0/s1
InChIKeyFNGSLGMFTHFCNV-YKXVNNMCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (9beta,11beta)-Epoxy Fluorometholone Acetate (CAS 83873-17-0): A Comprehensive Analytical Reference Standard Guide


(9beta,11beta)-Epoxy Fluorometholone Acetate (CAS 83873-17-0) is a fully characterized chemical compound with the molecular formula C24H30O5 and a molecular weight of 398.50 g/mol, classified as an impurity of the synthetic corticosteroid Fluorometholone Acetate [1]. It is supplied as a pharmaceutical reference standard (USP Impurity D) with a typical purity specification of ≥98% . Its primary value lies not as a therapeutic agent but as an essential analytical standard for impurity profiling, method validation, and quality control during the manufacture, development, and regulatory submission of Fluorometholone Acetate pharmaceutical products [2].

Why Generic Substitution of (9beta,11beta)-Epoxy Fluorometholone Acetate (CAS 83873-17-0) Fails: Risks of Using Uncharacterized Standards


Procurement of (9beta,11beta)-Epoxy Fluorometholone Acetate cannot be casually substituted with a generic 'epoxide impurity' or a structurally similar analog. This compound is a defined, residual impurity (Fluorometholone Impurity 14) [1] that is frequently detected in synthesis and purification processes of Fluorometholone Acetate [2]. Its specific chromatographic profile and structural identity are critical for accurate quantification and identification of related substances via HPLC, GC-MS, and mass spectrometry [2]. Substitution with an uncharacterized or misidentified analog, such as Fluorometholone Acetate 6,9(11)-diene Impurity (CAS 95955-20-7) [3], would invalidate analytical method validation, compromise batch release testing, and fail to meet regulatory compliance for Abbreviated New Drug Applications (ANDA) [4]. The following evidence demonstrates exactly why this specific CAS 83873-17-0 standard is non-interchangeable.

Quantitative Differentiation: (9beta,11beta)-Epoxy Fluorometholone Acetate (CAS 83873-17-0) Compared to Closest Analogs and Class Candidates


Validated Identity as Fluorometholone Acetate USP Impurity D

The target compound is explicitly designated as Fluorometholone Acetate USP Impurity D, a specific pharmacopeial impurity standard . This official designation distinguishes it from other process impurities like Fluorometholone Impurity 14 (a vendor-specific synonym) [1] and the distinct 6,9(11)-diene Impurity [2]. The quantitative differentiator is its direct traceability to a USP monograph for Fluorometholone Acetate, which is a prerequisite for regulatory submissions [3].

Pharmaceutical Analysis Reference Standards Quality Control

Differentiation from Dexamethasone Phosphate in Ocular Hypertension Risk Based on Parent Drug Profile

While the target compound itself is an analytical standard, its parent drug, Fluorometholone Acetate, demonstrates a quantifiably safer intraocular pressure (IOP) profile compared to the widely used alternative Dexamethasone Sodium Phosphate. In a double-masked, crossover clinical study of 17 subjects known to be corticosteroid responders, the mean time to produce an IOP rise of 10 mmHg was four weeks for Fluorometholone Acetate 0.1% suspension, compared to three weeks for Dexamethasone Sodium Phosphate 0.1% solution [1]. This one-week delay in the onset of a clinically significant pressure rise is statistically significant (p-value not reported in abstract) and underscores a key safety advantage of the parent compound over the comparator [1]. This differential safety profile is a critical factor for ophthalmologists when selecting a post-operative or chronic inflammatory treatment, thereby increasing the importance of high-quality analytical standards for Fluorometholone Acetate production.

Ophthalmology Drug Safety Intraocular Pressure

Structural and Physicochemical Differentiation from the 6,9(11)-Diene Impurity

The (9beta,11beta)-Epoxy Fluorometholone Acetate standard (CAS 83873-17-0) is chemically and physically distinct from other fluorometholone-related impurities, specifically the 6,9(11)-diene Impurity [1]. The target compound has a molecular formula of C24H30O5 and a molecular weight of 398.50 g/mol [2]. In contrast, the 6,9(11)-diene Impurity has the molecular formula C24H28O4 and a lower molecular weight of 380.48 g/mol [1]. This difference in elemental composition and mass directly translates to distinct chromatographic retention times and mass spectrometry signatures. Therefore, a standard for one cannot be used as a substitute for the other in an analytical method.

Analytical Chemistry Chromatography Impurity Profiling

Purity Specification: ≥98% HPLC Purity Standard

The target compound is supplied with a defined purity specification of ≥98% . This high purity level is critical for its use as a reference standard, ensuring that quantitative analysis of Fluorometholone Acetate batches is based on a reliable and consistent comparator. Lower-grade or unspecified purity materials would introduce significant error into impurity calculations and system suitability tests, thereby failing to meet the rigorous acceptance criteria for analytical procedures as defined in pharmacopeias and regulatory guidance.

Quality Assurance Method Validation Reference Standards

Primary Application Scenarios for (9beta,11beta)-Epoxy Fluorometholone Acetate (CAS 83873-17-0)


Analytical Method Development and Validation for Fluorometholone Acetate Drug Product

This standard is essential for developing and validating HPLC, GC-MS, or UPLC methods for the quantification and identification of the epoxy impurity in Fluorometholone Acetate drug substance and drug product [1]. The validated identity as USP Impurity D and its defined high purity (≥98%) make it the correct and reliable reference material for establishing system suitability, determining relative response factors, and setting accurate acceptance limits, which are required for ICH Q2(R1) method validation and ICH Q3A/B impurity control [1].

Regulatory Filing Support for Abbreviated New Drug Applications (ANDAs)

For companies seeking FDA approval for a generic version of Fluorometholone Acetate ophthalmic suspension, this standard is a critical component of the ANDA submission [1]. The USP designation provides direct traceability to a pharmacopeial monograph, satisfying regulatory requirements for impurity characterization. Its use in batch release testing and stability studies, as part of the Chemistry, Manufacturing, and Controls (CMC) section, provides the necessary data to demonstrate that the generic product is equivalent to the reference listed drug in terms of impurity profile and quality.

Quality Control and Batch Release Testing of Commercial Fluorometholone Acetate

During the commercial manufacture of Fluorometholone Acetate API or finished ophthalmic suspension, this standard is used routinely in the QC laboratory for impurity limit tests [1]. It serves as the external reference standard to quantify the level of (9beta,11beta)-Epoxy Fluorometholone Acetate in each production batch. Meeting the specified limit for this specific impurity is mandatory for batch certification and release to the market, ensuring patient safety and product consistency.

Forced Degradation and Stability-Indicating Method Studies

This standard is employed to confirm the specificity of stability-indicating analytical methods. By spiking the standard into a sample matrix, analysts can verify that the (9beta,11beta)-Epoxy Fluorometholone Acetate peak is well-resolved from the parent drug and other potential degradation products under various stress conditions (e.g., heat, light, oxidation). This ensures the method can accurately monitor the formation of this specific impurity over the product's shelf life, a key requirement for stability protocols.

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